![molecular formula C7H8N4O B2491990 5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one CAS No. 101208-60-0](/img/structure/B2491990.png)

5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

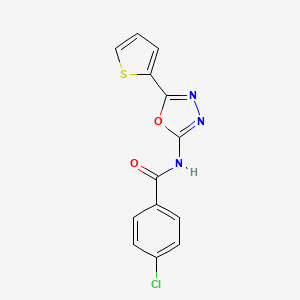

The synthesis of derivatives of “5,7-Dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one” involves various methods, including the organoiodine (III)-mediated synthesis. For instance, Kumar et al. (2009) detailed the synthesis of 12 new derivatives through the oxidation of pyrimidinylhydrazones using iodobenzene diacetate in dichloromethane, demonstrating the compound's versatility in generating antibacterial agents (Kumar et al., 2009).

Molecular Structure Analysis

The molecular structure of “this compound” derivatives has been elucidated through various techniques, including X-ray diffraction. Lahmidi et al. (2019) characterized a novel derivative containing the 1,2,4-triazolo[1,5-a]pyrimidine ring, highlighting the importance of structural analysis in understanding the compound's chemical behavior (Lahmidi et al., 2019).

Chemical Reactions and Properties

“this compound” undergoes various chemical reactions, leading to a wide range of derivatives with potential biological activities. For example, Farghaly (2008) reported on reactions with N,N-dimethylformamide dimethylacetal yielding enaminone compounds, which further react to afford substituted pyridine, pyrazole, and isoxazole derivatives (Farghaly, 2008).

Applications De Recherche Scientifique

Synthesis and Biological Activity :

- A study focused on the synthesis of novel pyrimidinyl hydrazones and 3-(quinolin-3-yl)-5,7-dimethyl-1,2,4-triazolo[4,3-a]pyrimidine derivatives, highlighting their DNA photocleavage activity. These compounds showed significant activity in converting the supercoiled form of DNA into the open circular form, suggesting potential applications in molecular biology and drug development (Sharma et al., 2015).

Antiproliferative Activity :

- Research on platinum(IV) complexes with 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine and other derivatives showed that these compounds have antiproliferative activity against various cancer cell lines, indicating their potential as chemotherapeutic agents (Łakomska et al., 2008).

Antimicrobial and Antifungal Applications :

- Copper(II) and Zinc(II) complexes with triazolopyrimidine ligands, including 5,7-dimethyl derivatives, exhibited improved antibacterial and antifungal activities compared to free ligands. These findings suggest the potential use of these complexes in developing new antimicrobial agents (Argăseală et al., 2022).

Organometallic Chemistry :

- The synthesis and characterization of metal complexes with 5,7-dimethyl[1, 2, 4] triazolo[1,5-a]-pyrimidine have been explored, revealing insights into their structural and electronic properties. These complexes have potential applications in catalysis and material science (Dillen et al., 1983).

Antitumor Activities :

- Novel inhibitors of FGFR1 were synthesized from 5,7-dimethyl-oxazolo[5,4-d]pyrimidine-4,6(5H,7H)-dione derivatives, showing potent antitumor activities against various cancer cell lines. These compounds represent a new class of potential therapeutic agents for treating FGFR1-mediated cancers (Ye et al., 2015).

Propriétés

IUPAC Name |

5,7-dimethyl-2H-[1,2,4]triazolo[4,3-c]pyrimidin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4O/c1-4-3-6-9-10-7(12)11(6)5(2)8-4/h3H,1-2H3,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAUDHGOUQPZWSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=O)N2C(=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-3-yl]methanol](/img/structure/B2491911.png)

![1-Methyl-3-[(1-methylpyrrolidin-3-yl)methyl]thiourea](/img/structure/B2491915.png)

![N-(2,5-dimethylbenzyl)-3-[3-(2-fluorophenyl)isoxazol-4-yl]propanamide](/img/structure/B2491917.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2491919.png)

![1-[(3,4-Dichlorophenyl)methyl]piperidin-3-ol](/img/structure/B2491925.png)

![N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2491926.png)

![3-methyl-4-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491929.png)